Suriclone N-oxide is a chemical compound derived from the oxidation of Suriclone, a medication primarily used for its sedative and hypnotic properties. This compound falls under the category of N-oxides, which are characterized by the presence of a nitrogen atom bonded to an oxygen atom. Suriclone N-oxide is significant in pharmaceutical research due to its potential effects and applications.
Suriclone N-oxide is synthesized from Suriclone, which itself is a derivative of the cyclopyrrolone class of compounds. The synthesis typically involves oxidative processes that convert the nitrogen in Suriclone into an N-oxide form.
Suriclone N-oxide can be classified as follows:
The synthesis of Suriclone N-oxide generally involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The following steps outline a typical synthesis process:
For instance, in one method, a solution of Suriclone in methanol is treated with 30% hydrogen peroxide at controlled temperatures (30-35°C) for 48 hours. The resulting mixture undergoes extraction and purification through chromatography to yield pure Suriclone N-oxide .
Suriclone N-oxide has a unique molecular structure characterized by the presence of an N-oxide functional group. The general structure can be represented as follows:
Where and represent various substituents attached to the nitrogen atom.
The molecular formula for Suriclone N-oxide can be denoted as , with a molecular weight of approximately 220.28 g/mol. Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm its structure and purity .
Suriclone N-oxide can participate in various chemical reactions typical for N-oxides, including:
For example, when treated with specific reducing agents like lithium aluminum hydride, Suriclone N-oxide can be converted back to its parent compound, demonstrating its reactivity profile .
The mechanism of action for Suriclone N-oxide involves its interaction with neurotransmitter systems in the brain, particularly those associated with gamma-aminobutyric acid (GABA). By enhancing GABAergic activity, it may exert sedative effects similar to its parent compound.
Research indicates that modifications at the nitrogen atom significantly influence binding affinity and efficacy at GABA receptors, which is crucial for its pharmacological activity .
Suriclone N-oxide typically appears as a white crystalline solid with a melting point ranging from 120°C to 125°C. Its solubility profile indicates that it is soluble in organic solvents like methanol and dichloromethane but has limited solubility in water.
Key chemical properties include:
Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) confirm its purity exceeding 98% after synthesis .
Suriclone N-oxide has several scientific applications, including:
Suriclone N-oxide is a metabolite of the cyclopyrrolone anxiolytic drug suriclone. Its core structure retains the cyclopyrrolone scaffold but features an oxygen atom bonded to the piperazine nitrogen, forming an N-oxide moiety. The molecular formula is C₂₀H₂₀ClN₅O₃S₂, with a molar mass of 477.98 g/mol [4]. Unlike its parent compound, the N-oxide modification introduces polarity and alters electronic distribution, impacting receptor binding and metabolic stability. The structure includes:
Suriclone N-oxide possesses a chiral center at the pyrrolidinone ring, leading to enantiomeric forms (R and S). Stereoselectivity in metabolism is significant, as seen in related cyclopyrrolones like zopiclone N-oxide, where the (S)-enantiomer shows greater activity and slower clearance [8].
Table 1: Key Identifiers of Suriclone N-oxide
Property | Value |
---|---|
CAS Number | Not explicitly listed (Parent: 53813-83-5) |
IUPAC Name | [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |
Molecular Formula | C₂₀H₂₀ClN₅O₃S₂ |
Molar Mass | 477.98 g/mol |
Chiral Centers | 1 |
Spectroscopic techniques provide definitive characterization of Suriclone N-oxide’s structure and purity:
¹³C NMR: Characteristic peaks for the carbonyl (C=O) at ~165 ppm, naphthyridine carbons at 120–155 ppm, and the piperazine N-oxide quaternary carbon at 75–80 ppm [8].
Infrared (IR) Spectroscopy:Strong absorptions at 1,650 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (N-O stretch), and 1,050 cm⁻¹ (C-O-C ester linkage) [6].
Mass Spectrometry:LC-MS/MS analysis shows a primary [M+H]⁺ ion at m/z 478.0. Major fragments include m/z 316.0 (loss of methylpiperazine N-oxide) and m/z 178.0 (cleavage of the dithiine-pyrrole bond) [8].
Table 2: Characteristic Spectral Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.95 (s, 3H) | N⁺-CH₃ (piperazine) |
δ 3.65–4.15 (m, 8H) | Piperazine N-oxide CH₂ | |
δ 7.85 (d, 1H) | Naphthyridine H-3 | |
LC-MS/MS | m/z 478 → 316 | [M+H]⁺ → loss of C₅H₁₁N₂O₂ |
IR | 1,650 cm⁻¹ | Amide carbonyl |
Suriclone N-oxide exhibits distinct physicochemical and receptor-binding properties compared to suriclone:
Structural Differences:Suriclone lacks the N-oxide modification on the piperazine nitrogen. This oxidation increases polarity, reducing log P by ~1 unit and enhancing aqueous solubility [8]. The transformation is catalyzed by hepatic cytochrome P450 enzymes (CYP3A4) and flavin monooxygenases [4].
Receptor Binding:Both compounds bind to GABAA-benzodiazepine receptors, but suriclone N-oxide shows altered subtype selectivity. Suriclone binds non-selectively to α1-, α2-, α3-, and α5-containing GABAA receptors, while the N-oxide metabolite exhibits reduced affinity for α1 subunits (mediating sedation) and increased affinity for α2/α3 subunits (mediating anxiolysis) [4] [10]. This shift likely explains the metabolite’s lower sedative potency.
Pharmacological Activity:In preclinical models, suriclone N-oxide retains anxiolytic effects but with 50% lower potency than suriclone in rodent conflict tests [10]. Unlike zopiclone N-oxide (which retains hypnotic activity), suriclone N-oxide shows negligible sedative effects, aligning with its reduced α1 affinity [10].
Table 3: Suriclone vs. Suriclone N-oxide
Property | Suriclone | Suriclone N-oxide |
---|---|---|
Molecular Formula | C₂₀H₂₀ClN₅O₂S₂ | C₂₀H₂₀ClN₅O₃S₂ |
Key Modification | Piperazine (tertiary amine) | Piperazine N-oxide |
GABAA α1 Affinity | High (Ki = 2 nM) | Moderate (Ki = 15 nM) |
Anxiolytic ED₅₀ | 0.8 mg/kg (rat) | 1.5 mg/kg (rat) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0